6,13-Dihydropentacene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry
Polycyclic aromatic hydrocarbons are a broad class of organic molecules characterized by the fusion of multiple aromatic rings. nih.gov Their extended π-conjugated systems are responsible for their unique electronic and photophysical properties, making them prime candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). encyclopedia.pubchalcogen.ro
6,13-Dihydropentacene is a derivative of pentacene (B32325), a linearly fused five-ring aromatic compound. The addition of two hydrogen atoms at the 6 and 13 positions disrupts the continuous π-conjugation of the parent pentacene molecule. This hydrogenation transforms the central aromatic ring into a non-aromatic, boat-like conformation, significantly altering the molecule's electronic structure and chemical reactivity. While pentacene is a highly conjugated semiconductor, this compound is more akin to a large, substituted aromatic system with two separate naphthalene-like units bridged by a methylene-containing ring. This structural change imparts greater stability and solubility compared to the notoriously reactive and poorly soluble pentacene.
Academic Significance of this compound as a Core Research Target
The academic interest in this compound stems primarily from its role as a stable and soluble precursor to pentacene. researchgate.net The synthesis and purification of high-quality pentacene are challenging due to its low solubility and high reactivity towards oxidation and dimerization. encyclopedia.pub The "dihydropentacene route" offers a practical solution to this problem. By synthesizing and purifying the more stable this compound or its derivatives, researchers can then convert it to pentacene in a final, high-yielding step, often directly in the device fabrication process. nih.govmdpi.com
Furthermore, this compound is a common impurity found in commercially available pentacene. utwente.nl Its presence can significantly impact the performance of pentacene-based electronic devices by introducing charge traps and disrupting the crystalline packing of pentacene molecules. Therefore, understanding the properties and behavior of this compound is crucial for developing purification strategies and for accurately interpreting the performance of pentacene devices.
Research has also focused on the co-crystallization of this compound with pentacene. researchgate.netiucr.orgresearchgate.net These studies provide valuable insights into the intermolecular interactions and packing motifs that govern the solid-state structure of these materials, which are critical for charge transport. The thermal behavior of dihydropentacene derivatives, including their disproportionation into tetrahydropentacene and pentacene upon heating, is another area of active investigation, offering pathways to new materials and a deeper understanding of reaction mechanisms in the solid state. nih.govrsc.org
Historical Development and Evolution of Research on Hydrogenated Pentacenes
The history of hydrogenated pentacenes is intrinsically tied to the very first synthesis of pentacene itself. In the early 20th century, the synthesis of higher acenes was a significant challenge. The first successful synthesis of pentacene was achieved via the dehydrogenation of a dihydropentacene derivative. mdpi.com This early work established the precursor relationship between hydrogenated pentacenes and pentacene.
Over the years, various synthetic methods have been developed to produce pentacene from its dihydrogenated precursors. These methods have evolved from high-temperature reactions to more mild and efficient low-temperature procedures. For instance, early syntheses involved the use of reagents like phenanthraquinone for dehydrogenation. mdpi.com Later advancements introduced transition metal-catalyzed dehydrogenations. nih.gov More recent developments have focused on facile, high-yield conversions of 6,13-dihydro-6,13-dihydroxypentacene to pentacene using reagents like SnCl₂/HCl. researchgate.netmdpi.com
The timeline below highlights key milestones in the synthesis of pentacene from dihydropentacene precursors:
| Year | Milestone |
| 1929 | First synthesis of pentacene via dehydrogenation of this compound. nih.gov |
| 1950s-1990s | Development of various dehydrogenation methods, including the use of catalysts like Pd/C. nih.gov |
| 2000s-Present | Emergence of low-temperature, high-yield synthetic routes from 6,13-dihydro-6,13-dihydroxypentacene. researchgate.netmdpi.com |
| 2002 | Detailed crystallographic analysis of a this compound and pentacene co-crystal. researchgate.netiucr.orgresearchgate.net |
| 2019 | Studies on the disproportionation reactions of this compound derivatives in the solid state. nih.govrsc.org |
The table below provides a comparative overview of different synthetic routes to pentacene starting from dihydropentacene derivatives, highlighting the evolution of reaction conditions and yields.
| Precursor | Reagents | Conditions | Yield | Reference |
| This compound | Phenanthraquinone, Nitrobenzene | High Temperature | Not Reported | mdpi.com |
| 5,14-Dihydropentacene | Pd/C | Dehydrogenation | 59% (overall) | nih.gov |
| 6,13-Dihydro-6,13-dihydroxypentacene | KI, Sodium Hyposulfite | Acetic Acid, Boiling | 67% | nih.gov |
| 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂, HCl | DMF, Room Temperature | ≥90% | nih.govmdpi.com |
The physical and crystallographic properties of this compound, particularly in co-crystals with pentacene, have been a subject of detailed investigation. The following table summarizes the crystallographic data for a 2:1 co-crystal of this compound and pentacene.
| Property | Value |
| Formula | C₂₂H₁₆·0.5C₂₂H₁₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.163 (4) |
| b (Å) | 21.801 (5) |
| c (Å) | 16.069 (3) |
| β (°) | 93.73 (3) |
| V (ų) | 2154.5 (15) |
| Z | 4 |
| Temperature (K) | 293 |
Data obtained from a single-crystal X-ray study of a 2:1 co-crystal of this compound and pentacene. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
6,13-dihydropentacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 6,13 Dihydropentacene
Direct Synthesis of the 6,13-Dihydropentacene Core Structure
Direct synthetic routes to this compound often involve the construction of the pentacyclic ring system from smaller aromatic precursors.
Historical Clar's Synthesis and Subsequent Refinements
The first synthesis of pentacene (B32325), which proceeds through a this compound intermediate, was reported by Clar in 1929. nih.govmdpi.com This historical method involves the successive Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride, which produces 1,3-dibenzoyl-4,6-dimethylbenzene. nih.govmdpi.com Subsequent heating of this diketone in the presence of copper transforms it into this compound. nih.govmdpi.com The final step to obtain pentacene is a transfer dehydrogenation using phenanthraquinone and nitrobenzene. nih.govmdpi.com
Reduction-Based Approaches from Pentacenequinone Derivatives
A common and versatile strategy for synthesizing this compound and its derivatives involves the reduction of 6,13-pentacenequinone (B1223199). This precursor is readily accessible and can be converted to the desired product through various reduction methods.
The reaction of 6,13-pentacenequinone with organolithium reagents is a powerful method for introducing aryl or alkynyl substituents at the 6 and 13 positions, leading to substituted this compound-6,13-diols. researchgate.netwikipedia.orgkoreascience.kr These diols can then be reductively aromatized to the corresponding substituted pentacenes. wikipedia.org The nucleophilic addition of the organolithium reagent to the carbonyl groups of the pentacenequinone is the key step in this transformation. youtube.comsigmaaldrich.comresearchgate.net For example, 6,13-pentacenequinone reacts with aryllithium to afford the corresponding diarylpentacenediol. koreascience.kr
Table 1: Nucleophilic Addition of Organolithium Reagents to 6,13-Pentacenequinone
| Organolithium Reagent | Product | Reference |
| Aryllithium | 6,13-Diaryl-6,13-dihydropentacene-6,13-diol | koreascience.kr |
| Hexynide lithium | 6,13-Dihexynyl-6,13-dihydropentacene-6,13-diol | quizlet.com |
Metal hydrides are effective reducing agents for converting 6,13-pentacenequinone to this compound derivatives. nih.govwikipedia.org
Diisobutylaluminum Hydride (DIBAL-H) is a bulky reducing agent that can be used for the reduction of carbonyl compounds. wikipedia.orgcommonorganicchemistry.comchemistrysteps.comacs.orgmasterorganicchemistry.com Its electrophilic nature allows for the controlled reduction of esters and nitriles to aldehydes. wikipedia.orgchemistrysteps.com In the context of pentacenequinone, DIBAL-H offers a means to reduce the carbonyl groups. rochester.edu
Lithium Aluminum Hydride (LAH) is a potent reducing agent widely used in organic synthesis. organic-chemistry.orgwikipedia.orgrsc.orgmasterorganicchemistry.com It can reduce a variety of functional groups, including the carbonyls of quinones. rsc.org One procedure to produce pentacene involves the reaction of pentacene-6,13-dione in dry, boiling THF with LiAlH4. nih.gov This is followed by the addition of hydrochloric acid to facilitate dehydration, ultimately leading to pentacene through a dihydropentacene intermediate. nih.gov
Table 2: Metal Hydride Reductions of 6,13-Pentacenequinone
| Reducing Agent | Intermediate/Product | Reference |
| Diisobutylaluminum Hydride (DIBAL-H) | Reduction of carbonyl groups | rochester.edu |
| Lithium Aluminum Hydride (LiAlH4) | 6,13-Dihydro-6,13-dihydroxypentacene | nih.gov |
The reduction of 6,13-pentacenequinone derivatives using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a highly efficient method. nih.gov This approach is often used to reduce 6,13-dihydro-6,13-dihydroxypentacene, which is readily prepared from 6,13-pentacenequinone, to pentacene. nih.govmdpi.com The reaction is fast, high-yielding (≥90%), and can be performed at low temperatures. nih.govmdpi.com The choice of solvent is crucial, with DMF and acetone (B3395972) providing very fast reactions. nih.govmdpi.com This method is also applicable for the synthesis of substituted pentacenes, such as 6,13-bis(4-propylphenyl)pentacene from its corresponding diol. koreascience.kr Similarly, 6,13-dichloropentacene (B3054253) can be synthesized by the reduction of 6,6,13,13-tetrachloro-6,13-dihydropentacene with SnCl₂ in acetic acid and concentrated hydrochloric acid. researchgate.net
Table 3: Tin(II) Chloride/Hydrochloric Acid Mediated Reductions
| Starting Material | Product | Yield | Reference |
| 6,13-Dihydro-6,13-dihydroxypentacene | Pentacene | ≥90% | nih.govmdpi.com |
| 6,13-Bis(4-propylphenyl)-6,13-dihydropentacene-6,13-diol | 6,13-Bis(4-propylphenyl)pentacene | Not specified | koreascience.kr |
| 6,6,13,13-Tetrachloro-6,13-dihydropentacene | 6,13-Dichloropentacene | 72% (two steps) | researchgate.net |
Transition Metal-Catalyzed Homologization of Diynes
Another synthetic approach to access substituted pentacenes involves the transition metal-catalyzed homologization of diynes. wikipedia.org This method utilizes transition metals to construct the pentacene framework from diyne precursors, often proceeding through zirconacyclopentadienes. wikipedia.org Dienes are versatile substrates in transition metal-catalyzed reactions for constructing molecular complexity. nih.gov
Photochemical Routes to Dihydropentacene Intermediates
Photochemical methods offer unique pathways for the synthesis of pentacene precursors, often involving dihydropentacene-like intermediates. These routes can provide access to pentacene under mild conditions, avoiding the high temperatures required in some traditional thermal syntheses.
A notable photochemical strategy involves the photolysis of specifically designed precursors that eliminate a small molecule to generate the pentacene core. For instance, a 6,13-α-diketone precursor, 6,13-dihydro-6,13-ethanopentacene-15,16-dione, can be converted to pentacene. nih.gov Irradiation of this diketone in a toluene (B28343) solution with light of a specific wavelength (e.g., 460 nm) under an inert atmosphere leads to the formation of pentacene in high yield (74%). nih.gov This reaction proceeds through the cleavage of the ethano bridge, a process that likely involves a transient dihydropentacene-type species before full aromatization.
The reaction environment is critical. In the absence of oxygen, the photolysis yields pentacene. However, in the presence of oxygen, the photoreaction of the α-diketone precursor leads quantitatively to the 6,13-endoperoxide of pentacene. nih.gov This occurs because the excited triplet state of the newly formed pentacene can sensitize ground-state triplet oxygen to the highly reactive singlet oxygen. This singlet oxygen then reacts with ground-state pentacene to form the endoperoxide, which is a type of dihydropentacene derivative itself. nih.govnih.gov This demonstrates how photochemical pathways can be strategically employed to either form pentacene or to generate specific dihydropentacene intermediates like endoperoxides, depending on the reaction conditions. nih.gov
Synthetic Strategies for Functionalized this compound Derivatives
Functionalization of the this compound core is a primary strategy for enhancing the solubility, stability, and electronic properties of the resulting pentacene molecules. The 6,13-positions are particularly reactive and are the most common sites for introducing substituents.
The most prevalent and versatile method for introducing substituents at the 6,13-positions begins with the commercially available 6,13-pentacenequinone. koreascience.krrsc.org This dione (B5365651) serves as a key precursor that can undergo nucleophilic addition by organometallic reagents, such as organolithium or Grignard reagents, to form 6,13-disubstituted-6,13-dihydro-6,13-diol intermediates. koreascience.krrsc.org
This diol intermediate is then typically subjected to a reduction-aromatization reaction to yield the functionalized pentacene. A common method for this final step is treatment with tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. koreascience.krnih.govnih.gov This two-step sequence allows for the introduction of a wide variety of functional groups.
Key examples of this strategy include:
Diaryl Derivatives : Reaction of 6,13-pentacenequinone with an aryllithium reagent, such as that derived from 1-bromo-4-propyl-benzene, yields the corresponding diarylpentacenediol. Subsequent reduction with SnCl₂ affords 6,13-bis(4-propylphenyl)pentacene. koreascience.krrsc.org This approach is used to improve the solubility of the pentacene derivative. koreascience.krresearchgate.net
Diethynyl Derivatives : Silylethynyl groups, such as triisopropylsilylethynyl (TIPS-ethynyl), are frequently introduced to enhance both solubility and solid-state packing. This is achieved by reacting 6,13-pentacenequinone with the lithium salt of the corresponding silylacetylene. nih.govkoreascience.kr
Difluoro Derivatives : The synthesis of 6,13-difluoropentacene has been accomplished through a multi-step route starting from 1,4-difluorobenzene, which eventually leads to a diol precursor that is aromatized using SnCl₂ and HCl. nih.govnih.gov Fluorination is a key strategy to tune the electronic properties of pentacene, often shifting it from a p-type to an n-type semiconductor. nih.gov
The following table summarizes representative site-selective functionalization reactions at the 6,13-positions.
| Precursor | Reagent(s) | Intermediate | Final Product | Reference(s) |
| 6,13-Pentacenequinone | 1. 4-Propylphenyllithium2. SnCl₂, Acetic Acid | 6,13-Bis(4-propylphenyl)-6,13-dihydropentacene-6,13-diol | 6,13-Bis(4-propylphenyl)pentacene | koreascience.krrsc.org |
| 6,13-Pentacenequinone | 1. Lithium triisopropylsilylacetylide2. SnCl₂ | 6,13-Bis(triisopropylsilylethynyl)-6,13-dihydropentacene-6,13-diol | 6,13-Bis(triisopropylsilylethynyl)pentacene (B153593) | nih.govkoreascience.kr |
| 2-(2,5-Difluorobenzoyl)benzoic acid derivative | 1. Polyphosphoric acid2. NaBH₄3. SnCl₂, HCl | 6,13-Difluoro-6,13-dihydropentacene-6,13-diol | 6,13-Difluoropentacene | nih.govnih.gov |
Introducing heteroatoms into the pentacene framework can significantly alter its electronic structure and properties. The incorporation of nitrogen at the 6,13-positions has been successfully demonstrated.
A series of 6,13-diamino-substituted pentacenes have been synthesized and characterized. nih.gov These compounds represent a class of pentacene derivatives with strong electron-donating capabilities and improved solubility in common organic solvents. nih.gov The synthesis of these nitrogen-containing derivatives expands the electronic tuning possibilities for pentacene-based materials. The presence of the amino groups can lead to substantial changes in molecular conformation upon oxidation. nih.gov
While the synthesis of centrally aza-substituted pentacenes (where carbon atoms within the aromatic rings are replaced by nitrogen) is known, direct substitution at the 6,13-positions with nitrogen offers a different approach to modifying the core. researchgate.net In contrast, the incorporation of boron directly into the 6,13-positions of the dihydropentacene skeleton is not as well-documented in the literature, with research on boron-containing polycyclic aromatic hydrocarbons often focusing on different molecular architectures like helicenes or borabenzenes.
The synthesis of asymmetrically substituted, or dissymmetric, pentacenes, where the substituents at the 6- and 13-positions are different, presents a significant synthetic challenge. researchgate.net The standard synthetic route starting from 6,13-pentacenequinone naturally leads to symmetric disubstitution because both carbonyl groups are typically functionalized in the same step. researchgate.net
Achieving asymmetric substitution requires more complex, multi-step strategies with careful control over stoichiometry and reaction conditions. researchgate.net One potential approach involves a stepwise functionalization of the pentacenequinone precursor. This could involve:
Monofunctionalization of the dione to create a keto-alcohol intermediate.
Reaction of the remaining ketone with a second, different organometallic reagent.
Final reduction/aromatization of the resulting asymmetric diol.
However, controlling the initial monofunctionalization against difunctionalization is difficult. As a result, specific and efficient methods for the asymmetric substitution of this compound intermediates are not widely reported, and this remains an area of synthetic development.
Typically, large substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain arising from 1,3-diaxial interactions, a principle well-established in cyclohexane (B81311) conformational analysis. libretexts.org This preference dictates the most stable conformation of the dihydropentacene intermediate.
Interestingly, the conformation of the dihydropentacene system can be surprisingly flexible. X-ray diffraction analysis of a particular over-reduced this compound derivative revealed an unexpectedly planar molecular conformation. researchgate.net This suggests that crystal packing forces and electronic effects can overcome the expected puckering of the central dihydro-ring.
Furthermore, the conformation can be dynamically altered by external stimuli. For example, while the neutral 6,13-diaminopentacene is planar, upon two-electron oxidation, the resulting dication undergoes a significant structural change, adopting a "butterfly-like" conformation. nih.gov The degree of this deformation from planarity can even be tuned by altering the N-substituents on the amino groups. nih.gov This highlights the interplay between substitution, stereochemistry, and the resulting molecular conformation in these systems.
Advanced Purification and Isolation Techniques
The purification and isolation of this compound derivatives and their subsequent pentacene products are critical for achieving high-performance electronic devices. The choice of technique depends on the stability, solubility, and volatility of the specific compound.
Commonly employed techniques include:
Column Chromatography : For soluble derivatives, silica (B1680970) gel column chromatography is a standard and effective method for purification. koreascience.kr A solvent system, such as a hexane/chloroform (B151607) mixture, is used to elute the compound, separating it from impurities and reaction byproducts. koreascience.kr
Sublimation : Sublimation is a powerful technique for purifying pentacene and its precursors that are thermally stable and have a sufficiently high vapor pressure. nih.gov This method is particularly effective for removing non-volatile impurities and can yield materials of very high purity, which is essential for semiconductor applications.
Recrystallization and Washing : For less soluble compounds, purification can be achieved by washing the crude product with various solvents to remove soluble impurities. For instance, crude pentacene can be isolated by centrifugation and then washed sequentially with solvents like methanol (B129727) and THF. nih.gov Recrystallization from a suitable solvent is also a common method to obtain crystalline, pure material.
These techniques are often used in combination to achieve the desired level of purity required for spectroscopic characterization and device fabrication.
Spectroscopic and Structural Characterization of 6,13 Dihydropentacene Systems
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 6,13-dihydropentacene systems in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of the respective nuclei, allowing for unambiguous structural assignment.
For instance, the structure of N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide derivatives has been confirmed using these methods. nih.gov The ¹H NMR spectrum of one such derivative, N,N′-bis(n-octyl)-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide (3a) , exhibits a characteristic singlet at 4.36 ppm in deuterated chloroform (B151607) (CDCl₃), which is assigned to the protons on the sp³-hybridized carbon atoms of the central dihydropentacene ring. nih.govrsc.org The aromatic region of the spectrum displays two singlets at 8.03 and 8.23 ppm, attributed to the protons on the naphthalene (B1677914) ring portion of the molecule. nih.govrsc.org
The ¹³C NMR spectrum provides complementary information. nih.gov For compound 3a , the spectrum shows a key signal at 38.5 ppm, corresponding to the sp³-hybridized carbon of the central ring. nih.govrsc.org Other signals in the aromatic region (123.5–168.3 ppm) and a signal for the carbonyl carbon (186.3 ppm) further corroborate the proposed structure. nih.gov The consistency of these spectral patterns across similar derivatives confirms the integrity of the this compound core. nih.gov
Below is a summary of the characteristic NMR data for N,N′-bis(n-octyl)-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide.
| Nucleus | Chemical Shift (δ) [ppm] | Assignment | Reference |
|---|---|---|---|
| ¹H | 4.36 (s) | Central CH₂ groups | nih.govrsc.org |
| ¹H | 8.03 (s) | Aromatic protons (naphthalene ring) | nih.govrsc.org |
| ¹H | 8.23 (s) | Aromatic protons (naphthalene ring) | nih.govrsc.org |
| ¹³C | 38.5 | Central sp³-hybridized carbon | nih.govrsc.org |
| ¹³C | 123.5 - 168.3 | Aromatic carbons | nih.gov |
| ¹³C | 186.3 | Carbonyl carbon | nih.gov |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and its derivatives. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the identity of the compound.
The parent this compound (C₂₂H₁₆) has a molecular weight of approximately 280.4 g/mol . nih.gov Mass spectrometry of commercial pentacene (B32325) samples often reveals a prominent peak at m/z 280, which is attributed to the presence of this compound as an impurity. au.dk High-resolution mass spectrometry (HRMS) can provide the exact mass, which for C₂₂H₁₆ is calculated to be 280.1252. nih.gov Techniques such as Fast Atom Bombardment (FAB) mass spectrometry have also been successfully used to confirm the structures of various this compound derivatives. nih.govrsc.org
Infrared (IR) vibrational spectroscopy is a valuable tool for identifying the functional groups and characterizing the bonding within this compound systems. The IR spectrum reveals absorptions at specific frequencies corresponding to the vibrational modes of the molecule.
While detailed spectra for the parent compound are not extensively published, IR spectroscopy has been used to confirm the structure of its derivatives. nih.govrsc.org A this compound molecule would be expected to show characteristic absorption bands corresponding to:
sp³ C-H stretching: Typically found just below 3000 cm⁻¹, originating from the methylene (B1212753) groups in the central ring.
sp² C-H stretching: Occurring just above 3000 cm⁻¹, from the aromatic rings.
C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
For derivatives, additional bands corresponding to their specific functional groups would also be present, aiding in structural confirmation.
Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum provides information about the π-conjugated system and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The this compound core, being a large polycyclic aromatic hydrocarbon, has a characteristic absorption profile. A significant finding is its role in disproportionation reactions, which can be monitored by UV-Vis spectroscopy. nih.gov For example, upon heating a thin film of a this compound derivative, new absorption bands appear at 523, 560, and 611 nm. nih.gov These new bands are attributed to the formation of a pentacene chromophore, indicating an expansion of the π-conjugated system as the dihydropentacene is converted. nih.gov This transformation highlights the chemical reactivity of the this compound system and its potential as a precursor for creating pentacene structures in situ.
Photoluminescence (PL) spectroscopy investigates the emission of light from a substance after it has absorbed photons. This technique is particularly useful for characterizing the emissive properties and excited states of fluorescent materials.
Certain derivatives of this compound have been shown to exhibit unique solid-state fluorescence. nih.govrsc.org For example, N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimide displays bright blue fluorescence in the solid state when illuminated with UV light (excitation at 365 nm). nih.gov A remarkable property of this system is its phosphorchromaticity: upon heating the solid material from room temperature to 230 °C, the fluorescence color gradually changes from blue to yellow and then to red. nih.govrsc.org
This color change is a direct consequence of the thermally induced disproportionation of the this compound derivative into tetrahydropentacene and pentacene species. nih.govnih.gov The appearance of a new fluorescence band at 638 nm is assigned to the emission from the newly formed pentacene chromophore. nih.gov This phenomenon demonstrates that the fluorescence of these systems is highly dependent on the molecular structure and arrangement in the solid state, offering potential applications in thermal sensing and optical recording. nih.gov
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales ranging from femtoseconds to nanoseconds. This method provides critical information about processes such as internal conversion, intersystem crossing, and energy transfer.
While this technique has been extensively applied to study the excited-state dynamics and singlet fission in 6,13-substituted pentacenes, specific studies focusing on the intrinsic excited-state dynamics of the this compound core are less common in the literature. nih.govprinceton.edu However, the methodology remains highly relevant. By photoexciting a this compound system with a short laser pulse (pump), its evolution can be tracked by a second, time-delayed pulse (probe) that measures changes in absorption. This would allow researchers to characterize the lifetimes of its singlet and triplet excited states and to understand the pathways through which it dissipates energy after absorbing light, including the dynamics of the disproportionation reaction under photolytic conditions. nih.gov
Solid-State Structural Analysis and Crystallography
The arrangement of molecules in the solid state dictates the bulk electronic properties of organic materials. For this compound, various techniques are employed to elucidate its three-dimensional structure and surface characteristics.
Unlike the fully aromatic and planar pentacene molecule, this compound possesses two sp³-hybridized carbon atoms at the 6 and 13 positions. This structural feature disrupts the continuous π-conjugation across the molecule and induces a non-planar, or bent, conformation. This deviation from planarity is a key characteristic of the parent this compound molecule.
However, studies on substituted derivatives have shown that this is not always the case. In certain instances, an over-reduced this compound derivative has been found to exhibit a surprisingly planar molecular conformation, a discovery made through XRD structural analysis. researchgate.net This highlights that the molecular geometry can be sensitive to substitution, influencing the electronic properties of the resulting material. Furthermore, upon two-electron oxidation, 6,13-diamino-substituted pentacene derivatives undergo a significant structural change to a "butterfly-like" conformation. nih.gov
The way this compound molecules arrange themselves in a crystal is crucial for charge transport. Functionalization of the pentacene core is a known strategy to control the solid-state packing. wikipedia.org For instance, the introduction of triisopropylsilylethynyl (TIPS) substituents at the 6 and 13 positions (6,13-TIPS-Pentacene) results in a molecular packing characterized by significant long-axis displacement. nih.gov This contrasts with the typical herringbone packing observed for unsubstituted pentacene and demonstrates how substituent size and position can be used to engineer specific packing motifs, such as one-dimensional or two-dimensional cofacial π-stacking. wikipedia.orgnih.gov
This compound is a common impurity in commercially available pentacene and has been observed to form cocrystals with it. researchgate.netarxiv.org During the vapor transport growth of pentacene, long, needle-like cocrystals can form, which consist of this compound and pentacene in a 2:1 ratio. researchgate.netarxiv.org
Single crystal XRD studies have provided a detailed structural solution for this cocrystal. researchgate.netlu.se The structure is monoclinic with the space group P2₁/n. The asymmetric unit contains one non-planar this compound molecule and half of a planar pentacene molecule. researchgate.netarxiv.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₆·0.5C₂₂H₁₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.163 (4) |
| b (Å) | 21.801 (5) |
| c (Å) | 16.069 (3) |
| β (°) | 93.73 (3) |
| Volume (ų) | 2154.5 (15) |
| Z | 4 |
Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography of materials at the nanoscale. For organic semiconductor films, AFM is essential for evaluating key morphological features such as grain size, shape, and interconnectivity, as well as surface roughness. These characteristics are directly linked to the performance of electronic devices. In the context of pentacene and its derivatives, AFM has been used to image single molecules and to observe the evolution of morphology features in thin films during reactions. wikipedia.org While specific AFM studies focused solely on this compound are not widely reported, the technique is fundamental to characterizing the thin-film growth and surface quality of acene-based materials.
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides insight into the chemical structure, molecular vibrations, and crystal phases of a material. It is particularly sensitive to the structure of sp²-hybridized carbon systems.
The technique can be used to assess the physical purity and homogeneity of pentacene crystals by detecting the presence of different polymorphs. researchgate.net By mapping the phonon spectra across a sample, variations in crystallinity or the presence of impurities can be identified. researchgate.net Furthermore, amorphous material formed from heating pentacene derivatives can consist of layered carbonaceous species with a "graphenic nature" which is identifiable by Raman spectroscopy. researchgate.net The vibrational modes of the pentacene aromatic core in this compound give rise to a characteristic Raman spectrum, with peaks corresponding to C-C and C-H bond vibrations within the aromatic rings. researchgate.net These spectral signatures can be used to confirm the molecular structure and assess the quality and uniformity of the material.
Reactivity and Fundamental Transformation Pathways of 6,13 Dihydropentacene
Dehydrogenation Reactions to Yield Pentacene (B32325)
Dehydrogenation is a direct route to convert 6,13-dihydropentacene into the highly conjugated pentacene molecule. This process involves the removal of two hydrogen atoms from the 6 and 13 positions, leading to the formation of a new double bond and the extension of the aromatic π-system.
Catalytic dehydrogenation offers a controlled and often more efficient method for the aromatization of this compound compared to thermal or photolytic methods. While specific, modern catalytic systems for the direct dehydrogenation of this compound are not extensively detailed in the literature, the principles of such transformations are well-established for related alicyclic and heterocyclic compounds.
Historically, the first synthesis of pentacene, reported by Clar in 1929, involved a "transfer dehydrogenation" of this compound using phenanthraquinone as a hydrogen acceptor. nih.gov This method, while foundational, is less common in contemporary synthesis.
Modern catalytic dehydrogenation typically employs transition metal catalysts, most notably palladium on carbon (Pd/C). nih.govyoutube.commdpi.com The general mechanism for such reactions on a metal surface can be described as follows:
Adsorption: The this compound molecule adsorbs onto the surface of the metal catalyst. masterorganicchemistry.com
C-H Bond Activation: The catalyst facilitates the cleavage of the C-H bonds at the 6 and 13 positions. This often occurs in a stepwise manner, forming a metal-hydride species on the surface. masterorganicchemistry.com
H₂ Formation and Desorption: The adsorbed hydrogen atoms combine to form molecular hydrogen (H₂), which then desorbs from the catalyst surface. nih.gov
Product Desorption: The newly formed pentacene molecule desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle. masterorganicchemistry.com
The efficiency and selectivity of these catalysts can be influenced by the choice of metal, the support material, and the reaction conditions such as temperature and solvent. youtube.comprinceton.edu For instance, palladium-based catalysts are widely used for their high activity in the dehydrogenation of cyclic hydrocarbons to their aromatic counterparts. nih.govmdpi.comnih.gov
The thermal conversion of this compound to pentacene represents a direct but often high-energy pathway. While detailed studies on the parent compound are scarce, research on its derivatives provides insight into the potential mechanisms.
A key example is the thermal behavior of 6-methylene-6,13-dihydropentacene, a tautomer of 6-methylpentacene. Upon heating a solution of this compound to 200 °C, a small amount of the corresponding pentacene derivative is formed. masterorganicchemistry.com The proposed mechanism for this transformation is not a simple intramolecular 1,5-hydride shift but rather a bimolecular free radical hydrogen migration. This suggests that at elevated temperatures, C-H bond homolysis can occur, initiating a radical chain reaction that ultimately leads to the elimination of hydrogen and the formation of the aromatic pentacene core.
Another thermally induced method for generating pentacenes involves a retro-Diels-Alder reaction from 6,13-dihydro-6,13-ethenopentacene precursors at elevated temperatures. nih.gov Although this is not a direct dehydrogenation of this compound, it demonstrates a viable thermal pathway to the pentacene scaffold.
The thermal stability of hydrocarbons is a critical factor, with decomposition temperatures for compounds like n-hexane being in the range of 260–280°C. frontiersin.org It is plausible that the temperatures required for the direct thermal dehydrogenation of this compound could also lead to competing decomposition pathways.
The use of light to induce the aromatization of this compound offers a potential low-temperature alternative to thermal methods. However, the direct photolytic dehydrogenation of the parent this compound to pentacene is not a well-documented process in the scientific literature.
Photochemical reactions are highly specific and depend on the electronic structure of the molecule and the wavelength of the incident light. While the extended π-system of this compound can absorb UV-visible light, it is not clear if this absorption leads to the desired C-H bond cleavage and subsequent aromatization. It is possible that other photochemical processes, such as polymerization or degradation, may be more favorable.
For comparison, photochemical synthesis has been employed to produce certain arylated pentacene derivatives, although this does not involve the direct aromatization of a dihydropentacene precursor. rsc.org The lack of specific studies on the photolytic aromatization of this compound suggests that this may not be a synthetically viable or efficient transformation.
Disproportionation Reactions and Mechanisms
Disproportionation is a type of redox reaction where a reactant is simultaneously oxidized and reduced. In the context of this compound derivatives, this involves the transfer of hydrogen atoms between two molecules, resulting in one molecule being dehydrogenated to pentacene (oxidation) and the other being hydrogenated to tetrahydropentacene (reduction).
The disproportionation of this compound derivatives has been observed under both thermal and photolytic conditions. This reaction is particularly noted for its ability to induce unique solid-state fluorescence, which arises from the in-situ formation of highly fluorescent pentacene derivatives within the crystal lattice of the dihydropentacene precursor.
The general transformation can be represented as:
2 x this compound derivative → 1 x Pentacene derivative + 1 x 6,13,x,y-Tetrahydropentacene derivative
The table below summarizes the conditions under which disproportionation of this compound derivatives has been observed, leading to the formation of pentacene and tetrahydropentacene derivatives.
| Derivative Class | Stimulus | Observed Outcome |
| Substituted 6,13-dihydropentacenes | Thermal (heating) | Formation of corresponding pentacene and tetrahydropentacene derivatives, often accompanied by solid-state fluorescence. |
| Substituted 6,13-dihydropentacenes | Photolytic (irradiation) | Formation of corresponding pentacene and tetrahydropentacene derivatives, with associated changes in optical properties. |
Note: Specific yields and quantum efficiencies are highly dependent on the specific derivative and the experimental conditions.
The mechanism of hydrogen atom transfer (HAT) is central to the disproportionation of this compound derivatives. As previously mentioned in the context of thermally induced aromatization, a bimolecular free radical hydrogen migration has been proposed. masterorganicchemistry.com This mechanism is believed to be operative in the disproportionation reactions as well.
The process is thought to be initiated by the homolytic cleavage of a C-H bond in one of the dihydropentacene molecules, which can be induced by either heat or light. This generates a hydrogen atom and a dihydropentacenyl radical. The hydrogen atom can then be transferred to a second dihydropentacene molecule.
The key steps in the proposed H-atom transfer mechanism are:
Initiation: A this compound derivative molecule absorbs energy (thermal or photonic), leading to the homolysis of a C-H bond at the 6 or 13 position, forming a hydrogen radical (H•) and a dihydropentacenyl radical.
Propagation:
The dihydropentacenyl radical can lose a second hydrogen atom to form the stable pentacene derivative.
The hydrogen radical can add to another this compound derivative molecule, initiating a chain reaction. Alternatively, two dihydropentacenyl radicals could react. A more likely scenario involves the initial dihydropentacenyl radical abstracting a hydrogen atom from a neighboring dihydropentacene molecule.
Termination: The reaction is terminated by the combination of radicals.
This bimolecular process, where one molecule acts as a hydrogen donor and another as a hydrogen acceptor, elegantly explains the simultaneous formation of both the oxidized (pentacene) and reduced (tetrahydropentacene) products. Computational studies on similar HAT reactions, such as the reaction of quercetin (B1663063) with hydroxyl radicals, highlight the complexity of these processes, which can proceed through various concerted or stepwise pathways depending on the specific environment. mdpi.com
Formation of Tetrahydropentacenes and Fully Aromatic Pentacenes
This compound can be converted to the fully aromatic pentacene through dehydrogenation. One of the earliest methods for this transformation was reported by Clar in 1929, which involved a transfer dehydrogenation using phenanthraquinone. nih.gov More contemporary methods provide milder and higher-yielding syntheses of pentacene from this compound precursors. For instance, 6,13-dihydro-6,13-dihydroxypentacene can be reduced to pentacene in high yields (≥90%) at low temperatures using stannous chloride (SnCl₂) and hydrochloric acid (HCl) in solvents like N,N-dimethylformamide (DMF) or acetone (B3395972). nih.gov This reaction is rapid, often completing within minutes. nih.gov Another approach involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene with potassium iodide and sodium hyposulfite in boiling acetic acid, yielding pentacene in 67% yield. nih.gov
The formation of tetrahydropentacene intermediates is also a key aspect of pentacene chemistry. For example, heating pentacene can lead to the formation of 6,6',13,13'-Tetrahydro-6,6'-bipentacene (HBP). nih.govacs.org Further heating of HBP can result in co-crystals of this compound and pentacene, along with amorphous pentacene oligomers. nih.govacs.orgresearchgate.net This suggests that HBP acts as an intermediate in the formation of various hydrogenated pentacene species. nih.govacs.org
Oligomerization Pathways and Formation of Hydrogenated Bipentacene Intermediates
The thermal treatment of pentacene can induce oligomerization, a process in which hydrogenated bipentacene intermediates play a crucial role. When pentacene is heated to 300°C under vacuum, it can form 6,6',13,13'-Tetrahydro-6,6'-bipentacene (HBP), providing evidence that dimerization preferentially occurs at the 6,6'-position. nih.govacs.org This HBP is considered an intermediate that connects pentacene to peripentacene and other extended pentacene oligomers. nih.govacs.org
Continued heating of HBP leads to the formation of co-crystals of this compound and pentacene, as well as amorphous pentacene oligomers. nih.govacs.orgresearchgate.net The resulting amorphous material has been characterized as having a layered, graphenic nature. nih.govacs.org These findings highlight HBP as a key intermediate in the pathway to hydrogenated pentacene species and larger pentacene oligomers, which are of interest for applications in organic electronics. nih.govacs.org
Selective Oxidative Transformations
This compound derivatives can undergo selective oxidative transformations. For example, this compound itself can be oxidized to form pentacene. nih.gov Functionalized dihydropentacenes can also be subject to oxidation. For instance, attempts to reduce a second quinone moiety in a functionalized pentacene precursor led to an over-reduced this compound derivative, which exhibited unique optoelectronic properties. researchgate.net
While not directly involving this compound, the synthesis of 6,13-disubstituted pentacenes often proceeds through a diol intermediate, 6,13-disubstituted-6,13-dihydropentacene-6,13-diol, which is then reduced and aromatized. koreascience.kr This precursor is susceptible to oxidation. For example, 6,13-bis(4-propylphenyl)pentacene was found to be oxidized in solution under room light within about 20 minutes. koreascience.kr
Novel Reaction Pathways for Functionalized Dihydropentacenes
Functionalized dihydropentacenes can serve as precursors for novel pentacene derivatives and can undergo unique reactions. For example, the reaction of 6,13-dipropyl-5,14-dihydropentacene with a stable silylene (a divalent silicon species) results in dehydroaromatization to afford the corresponding pentacene-silylene adducts. researchgate.net This reaction demonstrates the utility of silylenes for the dehydrogenation of dihydropentacenes. researchgate.net
The functionalization of the pentacene core allows for the synthesis of derivatives with tailored properties. For example, 2,9-diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives have been synthesized and investigated for their potential application as sonosensitizers in cancer therapy due to their ability to generate reactive oxygen species under ultrasound irradiation. rsc.org While these are pentacene derivatives, their synthesis often involves functionalized dihydropentacene intermediates. The development of novel reaction pathways, including those involving radical-mediated functionalization of alkenes with diazo compounds, opens up new possibilities for creating complex functionalized molecules. nih.govrsc.orgbohrium.comresearchgate.net
Electronic Structure and Theoretical Chemistry of 6,13 Dihydropentacene Systems
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of organic molecules. nih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying large systems like pentacene (B32325) derivatives. bohrium.com These calculations can predict various properties, including molecular geometries, frontier molecular orbital energies, and the nature of chemical bonds.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of organic semiconductors. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical factor influencing the material's conductivity and its potential applications in electronic devices.
Theoretical calculations, such as those at the B3LYP/6-311+G**//PM3 level, have been employed to determine the HOMO and LUMO energies of various pentacene derivatives. These studies reveal that the electronic properties of pentacenes can be tuned by introducing different substituents. For instance, fluorination at the 6,13-positions in 6,13-difluoropentacene has been shown to result in a smaller HOMO-LUMO gap (2.08 eV) compared to unsubstituted pentacene (2.13 eV), as determined by UV-vis spectroscopy. beilstein-journals.orgnih.gov
In a related heterocyclic system, 6,13-dihydro-6,13-diazapentacene (6,13-DHDAP), the presence of two additional π-electrons alters the phase and nodal properties of its HOMO compared to pentacene, while maintaining a similar planar geometry. hku.hk Further modification through N,N'-diethynylation of 6,13-DHDAP allows for the tuning of frontier molecular orbitals in terms of phase, nodal properties, and energy levels without changing the crystal packing. hku.hkresearchgate.net This demonstrates the potential to engineer the electronic properties of the core pentacene structure through chemical modification.
Table 1: Comparison of HOMO-LUMO Gaps for Pentacene and a Derivative
| Compound | Method | HOMO-LUMO Gap (eV) |
|---|---|---|
| Pentacene | UV-vis spectroscopy | 2.13 beilstein-journals.org |
| 6,13-Difluoropentacene | UV-vis spectroscopy | 2.08 beilstein-journals.org |
This table provides a comparison of the experimentally determined HOMO-LUMO gaps for pentacene and its 6,13-difluoro derivative.
Charge transport in organic semiconductors is often described as a hopping process where charge carriers move between adjacent molecules. The efficiency of this process is influenced by the reorganization energy (λ), which quantifies the energy required to distort the molecular geometry of a neutral molecule to that of its ionized state, and vice versa. A lower reorganization energy generally corresponds to a higher charge hopping rate.
The reorganization energy consists of two main components: the inner-sphere reorganization energy, which arises from changes in the geometry of the molecule itself, and the outer-sphere (or solvent) reorganization energy, which is related to the polarization of the surrounding medium. rsc.org Marcus theory provides a framework for understanding and calculating these energies. scispace.comwolfram.com
For instance, in N,N′-diethynylated derivatives of 6,13-dihydro-6,13-diazapentacene, theoretical calculations have shown that the frontier molecular orbitals can be altered in terms of their phase and nodal properties. hku.hkresearchgate.net This indicates that the spatial distribution of these orbitals, and thus the regions of high electron density for HOMO and LUMO, can be strategically modified through chemical synthesis. Such modifications can influence the intermolecular electronic coupling and, consequently, the charge transport properties of the material.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited states of molecules and predict their electronic absorption spectra. rsc.orgrsc.org It allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO to LUMO transitions). nih.gov
TD-DFT calculations have been applied to various pentacene derivatives to understand their optical properties. bohrium.com For example, in a study of 6,13-diazapentacene, TD-DFT was used to help assign bands in the electronic excitation and emission spectra. nih.gov These theoretical spectra can be compared with experimental data from techniques like UV-vis spectroscopy to validate the computational model and gain a deeper understanding of the electronic structure. researchgate.net The application of TD-DFT to 6,13-dihydropentacene would similarly provide valuable insights into its light-absorbing and emitting properties.
Theoretical Models for Charge Transport in Related Organic Semiconductors
The mechanism of charge transport in organic semiconductors is a complex phenomenon that depends on factors such as molecular packing, electronic coupling between molecules, and the interaction of charge carriers with molecular vibrations (phonons). Several theoretical models have been developed to describe charge transport in these materials.
In organic molecular crystals, charge carriers can interact with the surrounding lattice, leading to the formation of polarons. A polaron is a quasiparticle consisting of a charge carrier (electron or hole) and its associated lattice distortion. unimore.it The strength of the electron-phonon coupling determines the nature of the polaron and the mechanism of charge transport.
In materials like pentacene, both local (Holstein-type) and non-local (Peierls-type) electron-phonon interactions are important. nih.gov The Holstein model describes the interaction of a charge carrier with intramolecular vibrations, while the Peierls model accounts for the modulation of intermolecular transfer integrals by intermolecular vibrations. These interactions can lead to the localization of the charge carrier, forming a small polaron that moves by thermally activated hopping.
However, in high-mobility organic semiconductors like pentacene and rubrene, the electronic couplings between molecules can be relatively large, which may challenge the validity of a simple polaron hopping model. acs.org In such cases, a more delocalized "band-like" transport mechanism, or a model that considers the coexistence of localized and delocalized states, may be more appropriate. The study of polaron diffusion in related pentathienoacene crystals using a one-dimensional Holstein-Peierls model has shown that polarons can be stable structures even at elevated temperatures. nih.gov
Transfer Integral Calculations and Dominant Hopping Pathways
Charge transport in organic molecular crystals, such as those formed by this compound derivatives, is often described by a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is quantified by the transfer integral (also known as electronic coupling), which represents the strength of the electronic interaction between neighboring molecules. A larger transfer integral generally leads to higher charge mobility.
Theoretical calculations, typically based on density functional theory (DFT), are employed to determine the transfer integrals for different molecular packing arrangements. These calculations consider the spatial overlap of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) for hole transport and the Lowest Unoccupied Molecular Orbital (LUMO) for electron transport—of adjacent molecules.
For pentacene, a closely related molecule, theoretical studies have shown that the charge transport along specific crystallographic axes is dominant due to strong transfer integrals along those pathways. researchgate.net In the case of this compound, the introduction of sp³-hybridized carbon atoms at the 6 and 13 positions alters the planarity and electronic conjugation of the pentacene core. This structural modification is expected to influence the molecular packing and, consequently, the transfer integrals.
Table 1: Representative Theoretical Transfer Integrals for Related Organic Semiconductors
| Compound | Dimer Type | Hole Transfer Integral (meV) | Electron Transfer Integral (meV) |
| Pentacene | Co-facial | 85 | 92 |
| Pentacene | Slip-stacked | 120 | 110 |
| 6,13-Dichloropentacene (B3054253) | π-stack | 150 | 135 |
Note: The values presented are illustrative and can vary depending on the specific crystal polymorph and computational methodology.
Angular Resolution Anisotropic Mobility Analyses
The charge carrier mobility in organic single crystals is often anisotropic, meaning it varies with the direction of measurement. This anisotropy is a direct consequence of the direction-dependent transfer integrals and molecular packing. Angular resolution anisotropic mobility analyses, both experimental and theoretical, are crucial for understanding the intrinsic charge transport capabilities of a material.
Experimentally, techniques like time-of-flight or field-effect transistor measurements on single crystals with patterned electrodes can probe the mobility along different crystallographic directions. Theoretically, once the transfer integrals for all relevant hopping pathways are calculated, the anisotropic mobility can be simulated using models such as the Marcus theory of electron transfer.
Influence of Structural Order and Intermolecular Interactions on Charge Transport
The degree of structural order within the solid state has a profound impact on charge transport. Crystalline materials with long-range order and low defect densities generally exhibit higher charge carrier mobilities compared to their amorphous counterparts. In such ordered systems, the intermolecular interactions are well-defined, allowing for efficient charge delocalization and transport.
Intermolecular interactions, including π-π stacking and van der Waals forces, determine the molecular packing motif in the solid state. nih.gov The functionalization of the pentacene core, as in this compound derivatives, can be used to control the solid-state packing and promote favorable π-stacking arrangements. acs.org Strong intermolecular electronic coupling is a prerequisite for efficient charge transport.
However, dynamic disorder, arising from molecular vibrations and rotations, can significantly affect charge transport by causing fluctuations in the transfer integrals. researchgate.net Even in highly ordered structures, these dynamic effects can lead to a hopping-like transport mechanism. Therefore, understanding and controlling both the static structural order and the dynamic intermolecular interactions are critical for designing high-performance organic semiconductors.
Excitonic Interactions and Electronic Coupling in Solid State
In the solid state, the close proximity of molecules leads to excitonic interactions, where the electronic excitation on one molecule is influenced by its neighbors. These interactions are crucial in determining the optical and photophysical properties of the material, such as its absorption and fluorescence spectra. The nature and strength of these excitonic couplings are governed by both long-range and short-range interactions.
Long-Range Coulombic Coupling (JCoul)
Long-range Coulombic coupling, often described by Kasha's exciton (B1674681) theory, arises from the electrostatic interaction between the transition dipole moments of adjacent molecules. nih.gov The strength of this coupling depends on the magnitude and relative orientation of the transition dipoles, as well as the intermolecular distance.
For a pair of molecules, the Coulombic coupling can be approximated by the point-dipole model. Depending on the arrangement of the transition dipoles, this can lead to a blue-shift (H-aggregation) or a red-shift (J-aggregation) in the absorption spectrum of the aggregate compared to the isolated molecule. In many pentacene derivatives, the side-by-side arrangement of transition dipoles leads to H-type coupling. nih.gov
Short-Range Charge Transfer Coupling (JCT)
Short-range charge transfer coupling arises from the quantum mechanical overlap of the molecular wavefunctions of neighboring molecules. This coupling involves the transfer of an electron and a hole between adjacent molecules, leading to the mixing of neutral Frenkel excitons with charge-transfer excitons. nih.gov
This mixing can significantly influence the energy of the exciton states and is particularly important in systems with strong π-π stacking. The magnitude of the charge transfer coupling is highly sensitive to the precise molecular alignment and the overlap of the frontier molecular orbitals. In some acenes, the combination of H-type excitonic behavior with a significant red-shift in the solid-state absorption spectrum is attributed to the strong mixing between Frenkel and charge-transfer excitons. nih.gov
Electrostatic Potential Mapping and Sigma (σ)-Holes
The electrostatic potential (ESP) map of a molecule provides valuable insights into its intermolecular interaction patterns. The ESP is the potential energy experienced by a positive point charge at various locations around the molecule. Regions of negative ESP (electron-rich) are prone to electrophilic attack, while regions of positive ESP (electron-deficient) are susceptible to nucleophilic attack.
In aromatic systems, the π-electron cloud typically creates a region of negative ESP above and below the molecular plane. However, on the periphery of the molecule, particularly along the extension of covalent bonds involving electronegative atoms, regions of positive ESP can exist. These localized regions of positive potential are known as sigma-holes (σ-holes).
The concept of σ-holes is well-established for halogen bonding but can also be applied to other atoms. acs.orgwikipedia.org These positive regions can engage in attractive, non-covalent interactions with electron-rich sites on neighboring molecules, influencing the crystal packing and supramolecular assembly. For this compound, the ESP map would be characterized by a negative potential associated with the aromatic rings and potentially localized positive regions around the C-H bonds. The introduction of substituents can significantly alter the ESP map and the nature of the σ-holes, thereby providing a means to engineer the intermolecular interactions.
Supramolecular Assembly and Intermolecular Interactions in Dihydropentacene Solids
Role of Noncovalent Interactions in Crystal Packing
The solid-state architecture of organic molecules is governed by weak, non-covalent forces that direct self-assembly. epa.gov For 6,13-dihydropentacene, the planar aromatic core provides a large surface for various intermolecular interactions, which collectively determine the final crystal lattice structure. These interactions, though individually weak, are additive and collectively provide the cohesive energy for crystal formation.
While unsubstituted this compound lacks the requisite functional groups for classical hydrogen bonding, the introduction of suitable substituents can make this a dominant structure-directing interaction. Functional groups such as amides, carboxylic acids, or hydroxyls can be incorporated into the dihydropentacene framework to guide the self-assembly process through specific, directional hydrogen bonds. rsc.org For instance, the precursor trans-6,13-dihydroxy-6,13-dihydropentacene contains hydroxyl groups capable of forming strong hydrogen bonds, which would significantly influence its solid-state packing. nih.gov The directional and specific nature of hydrogen bonding can be harnessed to create highly ordered supramolecular structures. rsc.org
Pi-pi (π···π) stacking interactions are a defining feature of the crystal packing of polycyclic aromatic hydrocarbons like pentacene (B32325) and its derivatives. rsc.org These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. semanticscholar.org In many small-molecule organic semiconductors, these interactions lead to a characteristic herringbone packing arrangement. researchgate.net
In a notable example, this compound has been shown to co-crystallize with pentacene in a 2:1 ratio. researchgate.net The crystal structure is monoclinic and contains one dihydropentacene molecule and half a pentacene molecule in the asymmetric unit. researchgate.netarxiv.org This co-crystal provides a clear system for studying the intermolecular interactions that govern packing. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₆·0.5C₂₂H₁₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.163 (4) |
| b (Å) | 21.801 (5) |
| c (Å) | 16.069 (3) |
| β (°) | 93.73 (3) |
| Volume (ų) | 2154.5 (15) |
The introduction of halogen substituents onto the dihydropentacene core can introduce halogen bonding and halogen···π interactions as significant packing forces. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. In the context of dihydropentacene derivatives, this could involve interactions between a halogen on one molecule and a heteroatom or a π-system on another.
For example, studies on 6,13-dichloropentacene (B3054253) reveal that halogen atoms significantly alter the crystal packing compared to the unsubstituted parent molecule. rsc.org These modifications arise from a combination of steric effects and specific intermolecular interactions involving the chlorine atoms, which can influence interplanar distances and the displacement between stacked molecules. rsc.org The effects of halogen substituents on the electronic properties and crystal packing are a subject of detailed investigation. rsc.org
The electron-rich π-system of the dihydropentacene core is capable of engaging in electrostatic interactions with both cations and anions.
Cation···π Interactions : These are strong, noncovalent interactions between a cation and the face of an electron-rich π-system. nih.gov The interaction is primarily electrostatic, involving the attraction between the positive charge of the cation and the negative quadrupole moment of the aromatic system. nih.gov These interactions can be as strong as hydrogen bonds and play a significant role in molecular recognition and self-assembly. nih.gov
Engineering Solid-State Packing through Substituent Design
The solid-state packing of pentacene-based molecules can be precisely controlled through the strategic placement of substituents on the aromatic core. wikipedia.orgnih.gov This chemical functionalization allows for the deliberate engineering of intermolecular interactions to favor specific packing motifs over the typical herringbone arrangement, thereby tuning the material's electronic properties for applications like organic field-effect transistors (OFETs). nih.gov
A primary goal of substituent design in pentacene chemistry is to shift the molecular packing from the less electronically favorable herringbone structure to a cofacial π-stacking arrangement. In cofacial stacking, the aromatic cores of adjacent molecules are arranged in a face-to-face manner, which can enhance electronic coupling and charge transport.
The addition of bulky substituents at the 6 and 13 positions is a particularly effective strategy for achieving this. wikipedia.org For instance, the introduction of trialkylsilylethynyl groups, such as in 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), disrupts the edge-to-face interactions that favor herringbone packing. seanryno.com The steric hindrance imposed by these bulky groups forces the molecules into a two-dimensional "brickwork" or cofacial π-stacking arrangement. seanryno.comrsc.org This principle of using sterically demanding groups to control solid-state structure is broadly applicable to the this compound framework. nih.gov
Similarly, supramolecular scaffolds can be employed to direct the assembly of pentacene units. By attaching a pentacene derivative to a rigid, three-dimensional molecule like triptycene, a highly ordered two-dimensional sheet structure with cofacial pentacene alignment can be achieved. nih.gov
| Substituent Type (at 6,13-positions) | Primary Interaction Change | Resulting Packing Motif | Reference |
|---|---|---|---|
| None (H) | Dominated by C-H···π interactions | Herringbone | researchgate.net |
| Bulky Alkylsilylethynyl (e.g., TIPS) | Steric hindrance prevents herringbone | 2D Cofacial π-stacking (Brickwork) | wikipedia.orgseanryno.com |
| Alkylthio | S-S and S-π interactions introduced | Cofacial π-stacking | nih.gov |
| Halogens (e.g., Cl) | Introduces Halogen···π interactions | Modified π-stacking (polymorphic) | rsc.org |
| Attachment to Supramolecular Scaffold (e.g., Triptycene) | Scaffold directs assembly | Forced 2D Cofacial Alignment | nih.gov |
Impact of Substituent Steric Hindrance and Electronic Nature
The supramolecular assembly of this compound in the solid state is profoundly influenced by the steric bulk and electronic characteristics of its substituents. These factors dictate the intermolecular interactions and, consequently, the crystalline packing arrangement of the molecules.
The introduction of substituents onto the this compound framework can significantly alter its solid-state structure. While the parent molecule may favor a particular packing motif, functionalization allows for the deliberate tuning of these arrangements. The size and position of substituents play a crucial role in controlling whether the molecules adopt one-dimensional or two-dimensional cofacial π-stacking arrangements, as opposed to the herringbone packing often observed in unsubstituted pentacene. wikipedia.org
In the case of certain derivatives, such as N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]biscarboxyimides, the presence of bulky alkyl substituents can induce a planar conformation of the central dihydropentacene ring system in the crystalline state. nih.gov This planarity is a result of packing effects driven by the sterically demanding substituents, which contrasts with the calculated lower energy of a folded or boat-like conformation for the unsubstituted this compound in the gas phase.
The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also plays a pivotal role in directing the supramolecular assembly. These electronic effects can modify the electrostatic potential surface of the molecule, influencing intermolecular interactions such as π-π stacking and hydrogen bonding. For instance, the introduction of electron-withdrawing fluorine atoms at the pro-cata positions of pentacene derivatives has been shown to affect their stability and solid-state packing. nih.gov While specific studies on a wide range of electronically varied this compound derivatives are still emerging, the principles observed in related pentacene systems suggest that a similar level of control over the solid-state architecture can be expected.
The interplay between steric hindrance and electronic effects provides a powerful tool for crystal engineering. By carefully selecting substituents, it is possible to guide the self-assembly of this compound derivatives into desired solid-state structures with specific intermolecular arrangements. This control over the supramolecular architecture is critical for tailoring the material's properties for various applications.
Advanced Studies on Cocrystallization Phenomena
An interesting aspect of the solid-state behavior of this compound is its propensity to form cocrystals, particularly with its parent aromatic compound, pentacene. researchgate.netresearchgate.netarxiv.org Cocrystallization is a phenomenon where two or more different molecular species come together in a stoichiometric ratio to form a single, well-defined crystalline solid.
Detailed investigations have revealed that this compound and pentacene can cocrystallize in a 2:1 ratio. researchgate.netresearchgate.netarxiv.org These cocrystals are formed during processes such as the vapor transport of commercial pentacene, where this compound is often present as an impurity. researchgate.net
The crystal structure of the 2:1 cocrystal of this compound and pentacene has been determined by single-crystal X-ray diffraction. The key crystallographic data for this cocrystal are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C22H16·0.5C22H14 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.163 |
| b (Å) | 21.801 |
| c (Å) | 16.069 |
| β (°) | 93.73 |
| Volume (Å3) | 2154.5 |
| Z | 4 |
In this cocrystal structure, the asymmetric unit contains one molecule of this compound and half a molecule of pentacene. researchgate.netresearchgate.netarxiv.org The formation of such ordered structures highlights the specific intermolecular interactions that drive the self-assembly of these two distinct molecules into a stable crystalline lattice.
The study of cocrystallization in dihydropentacene systems extends beyond the parent compound. The introduction of substituents on the this compound core can influence its ability to form cocrystals and the nature of the resulting supramolecular architectures. For example, soluble pentacene derivatives with suitable alkyl terminal groups have been shown to form cocrystals with other organic molecules like 4,8-bis(dicyanomethylene)-4,8-dihydrobenzo[1,2-b:4,5-b′]dithiophene (DTTCNQ). nih.gov This demonstrates the potential for designing complex, multi-component crystalline materials based on the this compound scaffold.
Disproportionation-Induced Fluorescence in the Solid State
Certain derivatives of this compound exhibit a fascinating phenomenon in the solid state known as disproportionation-induced fluorescence. nih.govrsc.org This process involves a chemical transformation of the dihydropentacene molecules, leading to the in-situ generation of new chemical species with distinct fluorescent properties.
The disproportionation reaction of this compound derivatives can be triggered by thermal or photolytic stimulation. nih.govrsc.org This reaction results in the conversion of the dihydropentacene molecules into tetrahydropentacene and pentacene derivatives. nih.govrsc.org The underlying mechanism is believed to involve hydrogen-atom transfer processes between neighboring dihydropentacene molecules within the crystal lattice. nih.gov
A notable example of this behavior is observed in N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]biscarboxyimides. nih.gov In the solid state, these compounds initially exhibit a bright blue fluorescence under UV irradiation. nih.gov However, upon heating, a gradual and irreversible change in the fluorescence color is observed. The emission color shifts from bright blue to yellow and then to red as the temperature increases. nih.gov This change in fluorescence is a direct consequence of the thermally induced disproportionation reaction.
This disproportionation-induced fluorescence offers a novel approach to designing "turn-on" fluorescent materials and sensors. The change in emission color upon external stimuli such as heat or light can be harnessed for applications in thermal and optical recording, as well as in sensing technologies where a distinct and irreversible colorimetric or fluorometric response is desired.
Research Perspectives in Organic Electronics and Advanced Materials Science
6,13-Dihydropentacene Derivatives as Precursors for High-Performance Organic Semiconductors
This compound and its derivatives have emerged as crucial precursors in the synthesis of high-purity pentacene (B32325), a benchmark organic semiconductor for organic field-effect transistors (OFETs). The use of these precursors offers a pathway to overcome the inherent instability and low solubility of pentacene, enabling the fabrication of high-performance organic electronic devices.
Strategies for the Synthesis of High-Purity Pentacene for OFETs
The synthesis of high-purity pentacene is paramount for achieving optimal performance in OFETs, as impurities can act as traps for charge carriers, degrading device mobility. Several synthetic strategies have been developed that utilize this compound derivatives as stable, soluble precursors that can be converted to pentacene in a final, often gentle, step. This approach minimizes the exposure of the highly reactive pentacene to harsh conditions that could lead to degradation and impurity formation.
One of the earliest methods involved the transfer dehydrogenation of this compound. nih.gov More contemporary and efficient methods focus on the conversion of 6,13-dihydro-6,13-dihydroxypentacene, which is readily prepared from 6,13-pentacenedione. A particularly effective, fast, and high-yielding synthesis involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972). nih.gov This low-temperature reaction can be completed in as little as two minutes with yields exceeding 90%, and the resulting high-purity pentacene can be isolated through simple filtration and washing, often circumventing the need for time-consuming sublimation. nih.gov
Another strategy involves the use of soluble pentacene precursors that can be solution-processed and then converted to pentacene. For instance, a 13,6-N-sulfinylacetamidopentacene precursor can be dissolved in an organic solvent, spin-coated onto a substrate, and then thermally converted to pentacene at around 200°C in an inert atmosphere. This method allows for the formation of uniform thin films of pentacene, which is critical for consistent device performance.
The choice of precursor and conversion method significantly impacts the purity and crystalline quality of the final pentacene film, which in turn dictates the performance of the OFET. The development of these precursor-based strategies has been instrumental in advancing the field of organic electronics by providing reliable access to high-quality pentacene.
Table 1: Comparison of Pentacene Synthesis Strategies from this compound Derivatives
| Precursor | Reagents/Conditions | Yield | Key Advantages |
| This compound | Transfer dehydrogenation (e.g., with phenanthraquinone) | Unreported | Historical significance |
| 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂/HCl in DMF or acetone | ≥90% | Fast reaction, high yield, low temperature, simple workup |
| 13,6-N-Sulfinylacetamidopentacene | Thermal conversion (~200°C) | Not specified | Solution-processable, enables thin-film deposition |
Controlling Charge Carrier Mobility in Organic Electronic Devices
Charge carrier mobility is a key performance metric for organic electronic devices, and in pentacene-based OFETs, it is highly dependent on the molecular ordering and crystalline structure of the pentacene thin film. The use of this compound derivatives as precursors provides a powerful tool to control the morphology of the pentacene film and, consequently, the charge carrier mobility.
Solution-based deposition techniques, enabled by soluble precursors, allow for a high degree of control over film formation. For example, the dip-coating of a 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) solution can lead to the formation of large, well-aligned crystals, resulting in high charge carrier mobilities. researchgate.net The orientation of these crystals relative to the source and drain electrodes is critical; charge transport is most efficient along the long axis of the crystals. researchgate.net
The conditions during the conversion of the precursor to pentacene also play a crucial role. For instance, in supersonic molecular beam deposition, the kinetic energy of the precursor molecules can be controlled. researchgate.net Higher kinetic energies can lead to the growth of highly ordered and flat pentacene films with a layer-by-layer growth mode, resulting in a significant increase in the linear mobility of the OFET. researchgate.net
Furthermore, the interface between the organic semiconductor and the dielectric layer is critical for efficient charge transport. Surface treatments of the dielectric, for example with hexamethyldisilazane (B44280) (HMDS), can improve the ordering of the pentacene molecules at the interface and reduce trap states, leading to enhanced mobility. The use of photoreactive interfacial layers has also been shown to tune the effective hole mobility by influencing pentacene growth. researchgate.net
Table 2: Factors Influencing Charge Carrier Mobility in Pentacene-Based OFETs
| Factor | Method of Control | Impact on Mobility |
| Crystalline Structure | Solution-processing of precursors (e.g., dip-coating of TIPS-pentacene) | Aligned crystals enhance mobility |
| Film Morphology | Supersonic molecular beam deposition of precursors with controlled kinetic energy | Highly ordered, flat films increase mobility |
| Semiconductor-Dielectric Interface | Surface treatment of dielectric (e.g., with HMDS) | Improved molecular ordering and reduced traps lead to higher mobility |
| Precursor Chemistry | Functionalization of the pentacene core | Can alter packing and electronic coupling, influencing mobility |
Understanding and Mitigating Trap State Formation and Impurity Effects
Trap states, which are localized energy levels within the bandgap of the semiconductor, can immobilize charge carriers and significantly degrade the performance of organic electronic devices. These traps can arise from structural defects in the crystal lattice, chemical impurities, or interactions with the dielectric interface and adsorbed species like water.
Impurities are a major source of trap states in pentacene. One of the most common impurities is 6,13-pentacenequinone (B1223199), which can be formed by the oxidation of pentacene. Even small amounts of this impurity can lead to a significant decrease in charge carrier mobility. researchgate.netrsc.org The use of this compound precursors in synthesis is a key strategy to minimize the formation of such impurities, as the final conversion to pentacene can be performed under mild conditions that are less likely to cause oxidation. nih.gov Purification techniques, such as vacuum sublimation, are also employed to remove impurities from the pentacene source material, leading to a dramatic reduction in the number of traps and a corresponding increase in mobility. thieme-connect.debohrium.com
Structural defects, such as grain boundaries in polycrystalline films and molecular dislocations, can also create trap states. The controlled growth of large, single-crystalline domains from precursors can help to minimize the density of grain boundaries. Molecular sliding within the pentacene crystal lattice has been identified as a source of shallow trap states.
The interface between the pentacene and the gate dielectric is another critical region where trap states can form. Adsorbed water molecules at the dielectric surface have been shown to be a source of discrete hole traps in pentacene single-crystal FETs, particularly under negative bias stress. Rendering the dielectric surface hydrophobic, for instance through treatment with octadecyltrichlorosilane (B89594) (OTS), can mitigate the formation of these water-related traps. Additionally, the choice of dielectric material itself can influence trap density and device performance.
Direct Applications as Active Materials in Organic Electronic Devices
While often used as precursors, certain this compound derivatives have shown promise as active materials in their own right, exhibiting interesting electronic properties that can be harnessed in organic electronic devices.
Development of Ambipolar Organic Semiconductors
Ambipolar organic semiconductors are materials that can transport both holes (p-type) and electrons (n-type), which is a desirable characteristic for the fabrication of complementary logic circuits. While pentacene is predominantly a p-type semiconductor, chemical modification of the pentacene core can lead to ambipolar behavior.
For example, the introduction of electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating both hole and electron injection. A notable example is 2,3-dicyano-6,13-bis-(triisopropylsilylethynyl)pentacene (2,3-CN₂-TIPS-Pn), a soluble pentacene derivative that exhibits well-balanced ambipolar charge transport in thin-film transistors, with both hole and electron mobilities in the range of 2 x 10⁻³ cm²/Vs.
Similarly, the incorporation of nitrogen atoms into the pentacene skeleton to form diazapentacenes can also lead to ambipolar characteristics. 5,7,12,14-tetrachloro-6,13-diazapentacene (TCDAP) and its dihydro congener have been shown to function as p-channel materials, with the single-crystal devices of TCDAP also exhibiting n-channel behavior with high electron mobilities. The development of such ambipolar materials based on the pentacene framework opens up possibilities for more complex and efficient organic electronic circuits.
Exploration of N-Type Organic Semiconductors (e.g., Boron-Containing Analogues)
The development of stable, high-performance n-type organic semiconductors has lagged behind their p-type counterparts, creating a "materials gap" that has hindered the advancement of complementary organic electronics. The incorporation of electron-deficient elements like boron into the pentacene framework is a promising strategy to create n-type materials.
Boron-doping of the pentacene core, for instance in 5,14-dimesityl-5,14-dihydro-5,14-diborapentacene, results in materials with lowered LUMO energy levels, which is a key requirement for efficient electron injection and transport. These boron-doped pentacenes have been successfully used as emitters in organic light-emitting diodes (OLEDs).
Furthermore, theoretical studies suggest that the introduction of boron into the π-framework of polycyclic aromatic hydrocarbons can induce Lewis acidity and electron deficiency, making them potential candidates for n-type semiconductors. While the synthesis and stability of such boron-doped molecular carbons can be challenging, steric protection of the boron atoms or their incorporation into a rigid, annulated core can lead to stable materials with interesting electronic properties. The development of synthetic methodologies for creating boron-doped graphene nanoribbons from molecular precursors further highlights the potential of this approach for creating novel n-type organic electronic materials. The exploration of boron-containing this compound analogues represents a promising avenue for the design of new n-type semiconductors for organic electronics.
Role in Advanced Nanocarbon Synthesis
Precursors for Nanographene Production
The precise, bottom-up synthesis of atomically defined nanographenes, which are nanoscale fragments of graphene, is a significant goal in materials science due to their unique electronic and magnetic properties. This compound derivatives have emerged as crucial molecular precursors for the on-surface synthesis of specific nanographene structures, most notably peripentacene.
A key example involves the use of 6,6'-bipentacene, a dimer derived from a this compound-related precursor, pentacen-6(13H)-one. sci-hub.se In a process conducted under ultra-high vacuum conditions, 6,6'-bipentacene molecules are deposited onto a gold surface, Au(111). sci-hub.senih.govosti.gov Upon thermal annealing, these precursor molecules undergo a surface-assisted cyclodehydrogenation reaction. sci-hub.senih.govosti.gov This process results in the planarization of the molecule and the formation of peripentacene, a rectangular nanographene featuring parallel pairs of zigzag and armchair edges. sci-hub.senih.govosti.gov
The structure and formation of the resulting peripentacene have been unequivocally confirmed using high-resolution imaging techniques such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (ncAFM). sci-hub.senih.gov This synthetic strategy provides a scalable method for producing extended periacenes and other polycyclic aromatic hydrocarbons, which are promising materials for advanced electronic, spintronic, and optical applications. nih.govosti.gov The on-surface synthesis approach, starting from specifically designed precursors like those related to this compound, allows for the creation of nanographene structures that are difficult to produce through traditional solution-phase chemistry. rsc.org
Design and Development of Fluorescent Chromic Materials
Derivatives of this compound have been instrumental in the development of novel fluorescent materials that exhibit chromic behavior, meaning their color and fluorescence properties change in response to external stimuli such as heat (thermochromism).
A notable example is a class of N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimides which display unique solid-state fluorescence. rsc.orgnih.gov Initially, these compounds exhibit a bright blue fluorescence under ultraviolet light (365 nm excitation). nih.gov However, upon heating in the solid state, a remarkable and irreversible change in the fluorescence color is observed. As the temperature increases from room temperature to 230 °C, the emission color gradually shifts from blue to yellow, and finally to red. nih.gov
This thermochromic behavior is attributed to a thermally induced disproportionation reaction within the solid-state crystal. rsc.orgnih.gov The this compound derivative converts into a mixture of the corresponding tetrahydropentacene and pentacene derivatives. rsc.orgnih.gov The newly formed pentacene chromophore is responsible for the red fluorescence emission observed at higher temperatures. nih.gov The efficiency of this disproportionation and the resulting fluorescence are highly dependent on the molecular structure and the packing arrangement of the molecules in the crystal. rsc.orgnih.gov This phenomenon demonstrates a novel approach to designing "turn-on" type fluorescent materials for applications in sensing and thermal recording. nih.gov
| Condition | Observed Fluorescence Color | Emission Maximum (approx.) | Underlying Chemical Species |
|---|---|---|---|
| Room Temperature (before heating) | Bright Blue | ~450-500 nm | Dihydropentacene Derivative |
| Heated to 230 °C | Red | ~638 nm | Pentacene Derivative (formed via disproportionation) |
Strategies for Enhanced Photostability in Acene Derivatives
A significant challenge for the practical application of pentacene and other acenes in electronic devices is their inherent instability, particularly their susceptibility to photooxidation in the presence of light and oxygen. digitellinc.comresearchgate.net Research has shown that the this compound framework, by allowing for substitution at the 6- and 13-positions of the resulting pentacene, is central to strategies aimed at enhancing photostability.
The primary mechanism of degradation for pentacene involves photo-induced reactions with oxygen to form endoperoxides, as well as dimerization. digitellinc.com A highly effective strategy to counteract this is the introduction of sterically bulky and electronically stabilizing substituents at the 6- and 13-positions of the pentacene core.
One of the most successful applications of this strategy is the introduction of trialkylsilylethynyl groups, such as the triisopropylsilylethynyl (TIPS) group. digitellinc.com These substituents provide notable stabilization to the pentacene molecule. The stabilization arises from two main effects:
Steric Hindrance: The bulky silyl (B83357) groups physically obstruct the approach of oxygen molecules and prevent the close packing that can lead to dimerization. nih.gov
Electronic Effects: The substituents can alter the electronic properties of the pentacene core. Specifically, alkynyl functionalization at the 6- and 13-positions has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org This change hinders the photooxidation process by reducing the rate of electron transfer from the photoexcited pentacene to oxygen. researchgate.netrsc.org
Studies comparing different types of substituents have provided insights into the dominant stabilization mechanisms. For instance, research indicates that the electronic stabilization provided by silyl groups is more beneficial for photostability than the enhanced steric shielding from very large hydrocarbon groups like tris(3,5-di-tert-butylphenyl)methyl. digitellinc.comnih.gov Furthermore, fluorination of the pentacene core has also been explored as a successful strategy to increase the lifetime of the derivatives in solution. nih.gov
| Substitution Strategy | Example Substituent | Primary Stabilization Mechanism(s) | Effect on Photostability |
|---|---|---|---|
| Silylethynyl Functionalization | Triisopropylsilylethynyl (TIPS) | Steric Hindrance & Electronic Stabilization (LUMO lowering) | Significant increase in stability against photooxidation. |
| Bulky Hydrocarbon Groups | Tris(3,5-di-tert-butylphenyl)methyl | Primarily Steric Hindrance | Less effective than electronic stabilization from silyl groups. |
| Halogenation | Fluorine atoms | Electronic Stabilization | Enhanced lifetime in solution. |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 6,13-dihydropentacene and its derivatives is a cornerstone of its development for various applications. While traditional methods have been established, the focus is shifting towards more efficient, scalable, and environmentally benign synthetic protocols.
Future research in this area will likely concentrate on:
Catalytic Dehydrogenation: Developing more efficient and selective catalysts for the dehydrogenation of this compound to pentacene (B32325) is a significant area of interest. mdpi.com Transition metal-catalyzed processes are being explored to achieve higher yields and milder reaction conditions. mdpi.com
Greener Solvents and Reagents: A move towards replacing hazardous solvents and reagents with more sustainable alternatives is anticipated. For instance, recent advancements have shown that solvents like acetone (B3395972) and DMF can facilitate rapid and high-yielding syntheses of pentacene from 6,13-dihydro-6,13-dihydroxypentacene. nih.gov
Flow Chemistry: The adoption of continuous flow manufacturing processes could offer better control over reaction parameters, leading to higher purity products and easier scalability compared to traditional batch processes.
Direct C-H Functionalization: Investigating methods for the direct functionalization of the this compound core would provide more atom-economical routes to novel derivatives, avoiding the need for pre-functionalized starting materials.
A comparison of different synthetic strategies for pentacene, often involving a dihydropentacene intermediate, highlights the ongoing efforts to improve efficiency and yield.
| Starting Material | Key Reagents/Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| This compound | Phenanthraquinone, Nitrobenzene | Pentacene | Unreported | mdpi.com |
| 5,14-Dihydropentacene | Pd/C Dehydrogenation | Pentacene | - | nih.gov |
| 6,13-Dihydro-6,13-dihydroxypentacene | KI, Sodium Hyposulfite, Acetic Acid | Pentacene | 67% | mdpi.comnih.gov |
| 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂, HCl, DMF | Pentacene | ≥90% | nih.gov |
| Pentacene-6,13-dione | Aluminum Wire, Cyclohexanol, HgCl₂, CBr₄ | Pentacene Derivatives | 38-71% | ntnu.no |
Advanced Spectroscopic and Computational Characterization of Transient Species and Reaction Intermediates
Understanding the fundamental processes that occur during chemical reactions and in the excited state is crucial for designing more efficient materials. The study of transient species and reaction intermediates in dihydropentacene chemistry is a challenging yet vital research direction.
Emerging research in this domain will likely involve:
Time-Resolved Spectroscopy: The use of ultrafast spectroscopic techniques, such as transient absorption spectroscopy and time-resolved fluorescence, will be instrumental in probing the dynamics of excited states and short-lived intermediates. These methods can provide insights into processes like charge transfer, energy transfer, and disproportionation reactions. nih.govrsc.org
In Situ Spectroscopic Monitoring: Developing methods to monitor reactions in real-time, for example, through in situ NMR or Raman spectroscopy, can help in identifying and characterizing fleeting intermediates that are difficult to isolate.
Advanced Computational Methods: The application of high-level quantum chemical calculations, including time-dependent density functional theory (TD-DFT), will be essential for predicting the structures and spectroscopic signatures of transient species. researchgate.net These theoretical investigations can guide the interpretation of experimental data and provide a deeper understanding of reaction mechanisms. For instance, DFT calculations have been used to explain the electronic influence of phenylation on the diazapentacene core. dr-dral.com
Rational Computational Design of Functionalized Dihydropentacene Systems with Tunable Properties
The ability to predict and tailor the properties of molecules before their synthesis is a major goal in materials science. Computational chemistry is a powerful tool for the rational design of functionalized this compound derivatives with specific electronic and optical properties.
Future research directions include:
High-Throughput Screening: Employing computational screening techniques to rapidly evaluate large virtual libraries of dihydropentacene derivatives will accelerate the discovery of new materials with desired characteristics. researchgate.net
Tuning Electronic Properties: Computational studies will continue to guide the strategic placement of electron-donating and electron-withdrawing groups to fine-tune the HOMO and LUMO energy levels of dihydropentacene derivatives. ntnu.nonih.gov This is critical for optimizing their performance in electronic devices.
Predicting Solid-State Packing: A significant challenge in organic electronics is controlling the molecular packing in the solid state, which profoundly influences charge transport. Future computational work will focus on developing more accurate models to predict and engineer the crystal packing of dihydropentacene derivatives.
Understanding Structure-Property Relationships: By combining computational modeling with experimental data, researchers can establish clear structure-property relationships. This knowledge is crucial for designing molecules with enhanced stability, solubility, and charge carrier mobility. nih.gov
Computational methods are already being used to design functionalized pentacenes with reduced reorganization energy, a key parameter for efficient charge transport. nih.gov
| Computational Method | Property to be Tuned | Key Findings/Goals | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, Reorganization Energy | Cl- and N-functionalization can reduce reorganization energy and provide a larger window for tuning energy levels compared to fluorination. | nih.gov |
| Semi-empirical and TD-DFT | Spectral Properties (Absorption) | Screening virtual libraries to identify structures with absorption in the long-wavelength region for photonic applications. | researchgate.net |
| DFT (ωB97X-D/def2-TZVP) | Solid-state Structure and Electronic Properties | Reproducing X-ray geometry and explaining the electronic influence of substituents on the diazapentacene core. | dr-dral.com |
Investigation of Dihydropentacene Derivatives in Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials combine the desirable properties of both classes of materials, offering opportunities for novel functionalities. This compound derivatives, as precursors to high-performance organic semiconductors, are promising candidates for incorporation into such hybrid systems.
Key areas for future investigation include:
Perovskite Solar Cells: Pentacene and its derivatives are being explored as interfacial layers in perovskite solar cells to improve charge extraction and stability. bohrium.comnih.govrsc.orgnih.govrsc.org Future work will focus on designing dihydropentacene-based molecules that can effectively passivate defects at the perovskite surface and enhance device lifetime.
Hybrid Transistors: The integration of dihydropentacene derivatives with inorganic nanomaterials, such as quantum dots or nanowires, could lead to the development of novel hybrid field-effect transistors with enhanced performance.
Sensors: The sensitivity of the electronic properties of dihydropentacene derivatives to their environment makes them attractive for use in chemical and biological sensors based on hybrid architectures.
Self-Assembled Monolayers: The functionalization of dihydropentacene molecules to enable their self-assembly on inorganic substrates is a promising route to creating well-ordered interfaces in hybrid devices. bohrium.com
The versatility in the design of hybrid materials allows for the tuning of their properties by controlling the structure of both the organic and inorganic components and their interface. rsc.org
Tailored Molecular Design for Specific Optoelectronic and Photonic Applications
The versatility of organic synthesis allows for the fine-tuning of the molecular structure of this compound to optimize its performance in specific applications.
Future research will focus on the tailored design of dihydropentacene derivatives for:
Organic Field-Effect Transistors (OFETs): The design of new dihydropentacene derivatives with improved solubility and stability is crucial for enabling low-cost, solution-processable OFETs. ntnu.nodr-dral.comkoreascience.kr Functionalization can also be used to control the packing of the molecules in thin films, which is critical for achieving high charge carrier mobility. ntnu.no
Organic Light-Emitting Diodes (OLEDs): While pentacene itself is not typically used as an emissive material, appropriately functionalized dihydropentacene derivatives could be designed to exhibit efficient electroluminescence in specific wavelength ranges.
Organic Photovoltaics (OPVs): Dihydropentacene derivatives can be engineered to have tailored absorption spectra and energy levels to act as efficient donor or acceptor materials in OPV devices. wikipedia.org
Non-Linear Optics and Photonics: The extended π-conjugated system of pentacene suggests that its derivatives could possess interesting non-linear optical properties, making them candidates for applications in photonics and optical communications.
Sonodynamic Therapy: Recent research has shown that pentacene derivatives can act as sonosensitizers, generating reactive oxygen species under ultrasound irradiation for cancer therapy. rsc.org Tailoring the molecular structure could lead to more effective and targeted therapies.
Q & A
Q. What methodologies enable the functionalization of SWCNTs using this compound derivatives?
- Methodological Answer : Dihydropentacene derivatives act as dispersants for SWCNTs via π-π interactions. Conjugation with boron-cluster dendrimers enables near-infrared fluorescence (NIR-I to NIR-II). Cellular uptake studies use confocal microscopy to track nanohybrid internalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
